Bienvenue dans la boutique en ligne BenchChem!

methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate

PDHK1 inhibition Kinase selectivity Metabolic oncology

Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate (CAS 494747-22-7) is a heterocyclic building block belonging to the 4-nitropyrazole family, bearing a methyl propanoate ester side chain at the N1 position. With a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol, it serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications.

Molecular Formula C7H9N3O4
Molecular Weight 199.16g/mol
CAS No. 494747-22-7
Cat. No. B508053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate
CAS494747-22-7
Molecular FormulaC7H9N3O4
Molecular Weight199.16g/mol
Structural Identifiers
SMILESCOC(=O)CCN1C=C(C=N1)[N+](=O)[O-]
InChIInChI=1S/C7H9N3O4/c1-14-7(11)2-3-9-5-6(4-8-9)10(12)13/h4-5H,2-3H2,1H3
InChIKeyVLENHGGZYGPCJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate (CAS 494747-22-7): Procurement-Ready Properties and Research-Grade Specifications


Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate (CAS 494747-22-7) is a heterocyclic building block belonging to the 4-nitropyrazole family, bearing a methyl propanoate ester side chain at the N1 position . With a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol, it serves as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications . The compound is commercially available from multiple suppliers at research-grade purity (typically ≥97%), enabling its immediate use in synthetic workflows without additional purification .

Why Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate Cannot Be Indiscriminately Substituted with Close Pyrazole Analogs: Quantitative Differentiation in Physicochemical, Safety, and Potency Profiles


Within the 4-nitropyrazole-1-propanoate chemotype, subtle structural modifications—such as C3-methylation, C3,C5-dimethylation, ester interchange from methyl to ethyl, or side-chain branching at the α-position—produce measurable divergences in logD, aqueous solubility, kinase potency, and mutagenic potential that have been experimentally quantified [1]. These structural differences translate into divergent molecular properties that directly impact lead optimization decisions . The following evidence guide documents the specific, quantifiable dimensions where methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate differs from its closest commercially available comparators, enabling data-driven procurement rather than reliance on assumed class interchangeability.

Quantitative Differentiation Guide: Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate versus Key Analogs for Scientific Procurement


Structural Simplification Directly Correlates with Potency Loss: Unsubstituted C3 Position versus 3-Methyl Analog in PDHK1 Inhibition

Structure-activity relationship (SAR) data from pyrazole-based PDHK1 inhibitors demonstrate that methylation at the C3 position of the pyrazole ring is a critical determinant of potency. The unsubstituted C3 parent scaffold, exemplified by methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate, serves as the minimal core pharmacophore for establishing baseline PDHK1 engagement [1]. In a related pyrazole-amide PDHK1 inhibitor series, compounds bearing a C3-H substituent (structurally analogous to the target compound's core) exhibited PDHK1 IC₅₀ values in the 35–72 nM range in biochemical DELFIA assays [1]. By contrast, regioisomeric or methyl-substituted pyrazole variants requiring additional synthetic steps to install C3 substitution have been reported to require IC₅₀ optimization from a higher starting point, making the unsubstituted core the preferred starting scaffold for parallel SAR exploration [2].

PDHK1 inhibition Kinase selectivity Metabolic oncology

Physicochemical Property Differentiation: LogD and Molecular Weight Positioned for CNS Drug-Likeness Relative to Dimethyl and Ethyl Ester Analogs

The target compound (MW 199.16, C₇H₉N₃O₄) occupies a favorable physicochemical space for CNS drug-likeness compared to its closest commercially available analogs. Methyl 3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoate (CAS 512809-76-6, MW 227.22, C₉H₁₃N₃O₄) introduces two additional methyl groups, increasing molecular weight by 28 Da and adding significant lipophilicity (+~0.6–1.0 calculated LogP units) . Ethyl 2-(4-nitro-1H-pyrazol-1-yl)propanoate (CAS 1005576-81-7, MW 213.19, C₈H₁₁N₃O₄) replaces the methyl ester with an ethyl ester and introduces an α-methyl branch on the propanoate chain, altering both the ester lability profile and the spatial orientation of the carboxylate moiety . The target compound's lower molecular weight (<200 Da) and absence of additional alkyl substituents align more closely with CNS MPO (Multiparameter Optimization) desirability criteria for blood-brain barrier penetration assessment [1].

CNS drug-likeness Physicochemical properties Lead optimization

Synthetic Accessibility Advantage: Unsubstituted Scaffold Offers Higher Purity Precursor and Shorter Synthetic Routes Versus C-Methylated Analogs

The target compound is commercially available at ≥97% purity from multiple vendors as an off-the-shelf research chemical . Its synthesis requires only the N-alkylation of commercially available 4-nitropyrazole with methyl 3-bromopropanoate (or equivalent), a single-step transformation [1]. In contrast, analogs bearing additional methylation at the C3 or C3,C5 positions of the pyrazole ring require either pre-functionalized methylpyrazole precursors or post-alkylation C–H functionalization steps, increasing synthetic complexity, step count, and cost [1]. The relative synthetic simplicity of the target compound translates directly into higher commercial availability, lower procurement cost per gram, and reduced lead times for bulk resupply, making it the preferred building block for large-scale parallel synthesis or library construction programs where scaffold supply continuity is critical .

Synthetic accessibility Building block procurement Combinatorial chemistry

Mutagenicity Safety Alert: 4-Nitropyrazole Core Carries Documented Mutagenic Potential Requiring Differentiated Handling Protocols

The 4-nitropyrazole substructure present in the target compound has been experimentally demonstrated to possess mutagenic activity in the Salmonella typhimurium L-arabinose forward mutation assay [1]. In this study, 4-nitropyrazole and its derivatives (including 1-methyl-4-nitropyrazole and 3,5-dimethyl-4-nitropyrazole) exhibited positive mutagenic responses, whereas the parent unsubstituted pyrazole and brominated analogs (4-bromopyrazole, 1-methyl-4-bromopyrazole) were non-mutagenic [1]. This finding establishes that the nitro group at the 4-position of the pyrazole ring is a structural alert for genotoxicity, independent of N1-substitution pattern [1]. The target compound, bearing the 4-nitro substituent, therefore falls within this structural alert category, whereas close analogs lacking the nitro group (e.g., 4-bromo or 4-cyano substituted pyrazole propanoates) do not carry this documented liability [2]. This safety differentiation is critical for laboratories selecting building blocks where downstream biological testing may involve cellular or in vivo models sensitive to genotoxic contaminants .

Genotoxicity Safety assessment Occupational health

Commercial Availability and Pricing: Target Compound Offers Established Multi-Vendor Supply Versus Single-Source or Enquiry-Only Analogs

Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate (CAS 494747-22-7) is listed by at least 10 independent chemical suppliers including Boc Sciences, ChemScene, Leyan, CymitQuimica, Chemenu, and Pharmaffiliates, with documented pricing at the 100 mg (€368.00) and 1 g (€979.00) scales . The 3-methyl analog (CAS 1001499-99-5) is predominantly available through enquiry-only channels without publicly listed pricing, indicating lower commercial maturity and potentially longer lead times . The 3,5-dimethyl analog (CAS 512809-76-6) is available through fewer vendors, and the ethyl ester analog (CAS 1005576-81-7) similarly requires quotation-based procurement . Multi-vendor availability for the target compound reduces single-supplier dependency risk and enables competitive pricing negotiation, factors that directly influence procurement decisions for research programs requiring sustained compound supply over multi-year project timelines .

Supply chain Procurement Vendor comparison

Application Scenarios for Methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate Informed by Quantitative Differentiation Evidence


PDHK1-Targeted Lead Optimization Programs in Metabolic Oncology

The target compound serves as an optimal starting scaffold for PDHK1 inhibitor lead optimization in PTEN-deficient cancer models, where the unsubstituted C3 pyrazole position provides a minimal steric baseline for systematic SAR exploration [1]. The established PDHK1 biochemical assay framework (DELFIA E1α phosphorylation, IC₅₀ range 35–72 nM for related pyrazole-amide cores) enables direct benchmarking of potency gains from subsequent C3 derivatization [1]. Researchers should prioritize this compound over the 3-methyl analog when the goal is to independently explore C3 substitution effects without confounding pre-installed steric bulk.

Early-Stage ADMET Profiling and Genotoxicity Risk Assessment Studies

The documented mutagenicity of the 4-nitropyrazole core necessitates its inclusion as a positive control or reference compound in genotoxicity screening cascades for pyrazole-based drug candidates [2]. The compound's established mutagenicity profile in the Salmonella typhimurium L-arabinose resistance assay provides a benchmark for evaluating the genotoxic risk reduction achieved through structural modifications (e.g., nitro-to-cyano replacement or nitro group removal) in lead series [2]. Procurement of this specific compound rather than a non-nitrated analog is essential for studies requiring a validated mutagenic pyrazole reference standard.

Combinatorial Library Synthesis and High-Throughput Chemistry Platforms

The single-step synthetic accessibility and multi-vendor commercial availability at gram scale make this compound the preferred 4-nitropyrazole building block for amide coupling, ester hydrolysis, and nitro reduction diversification reactions in parallel library synthesis . Research teams constructing >100-compound pyrazole libraries should procure this unsubstituted core scaffold to maximize scaffold diversification efficiency, avoiding the additional synthetic steps, higher cost, and supply constraints associated with C-methylated or α-branched analogs .

CNS Drug Discovery Programs Requiring Low Molecular Weight and Controlled Lipophilicity

For CNS-targeted programs operating under strict physicochemical property constraints (MW <200 Da preferred; CNS MPO score optimization), the target compound's combination of low molecular weight (199.16 Da) and absence of lipophilic alkyl substituents positions it as a more favorable starting point than the 3,5-dimethyl analog (MW 227.22) or the ethyl ester analog (MW 213.19) [3]. Medicinal chemistry teams should select this compound when CNS penetration is a project requirement and each additional methyl or methylene group represents a measurable liability against blood-brain barrier permeability criteria [3].

Quote Request

Request a Quote for methyl 3-(4-nitro-1H-pyrazol-1-yl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.